

4-Fluoro-2-isopropoxyaniline hydrochloride molecular structure

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Compound of Interest

Compound Name: 4-Fluoro-2-isopropoxyaniline
hydrochloride

Cat. No.: B1461931

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An In-depth Technical Guide to **4-Fluoro-2-isopropoxyaniline Hydrochloride**: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of **4-Fluoro-2-isopropoxyaniline hydrochloride** (CAS No. 380430-47-7), a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details the compound's molecular structure, physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical methodologies for its characterization. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the molecule's behavior and application.

Introduction: A Versatile Building Block

Substituted anilines are foundational scaffolds in medicinal chemistry and materials science. Among these, **4-Fluoro-2-isopropoxyaniline hydrochloride** has emerged as a valuable intermediate, prized for the specific stereoelectronic properties conferred by its substituents. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity of derivative compounds, while the ortho-isopropoxy group modulates solubility and steric profile. The hydrochloride salt form improves the compound's stability and handling characteristics, making it suitable for multi-step synthetic campaigns.^[1] This guide elucidates the core

structural and chemical attributes of this molecule, providing the technical foundation required for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity of **4-Fluoro-2-isopropoxyaniline hydrochloride** is the cornerstone of its chemical reactivity and utility. The molecule consists of an aniline core, substituted with a fluorine atom at the para position and an isopropoxy group at the ortho position relative to the amino group. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: 2D structure of **4-Fluoro-2-isopropoxyaniline hydrochloride**.

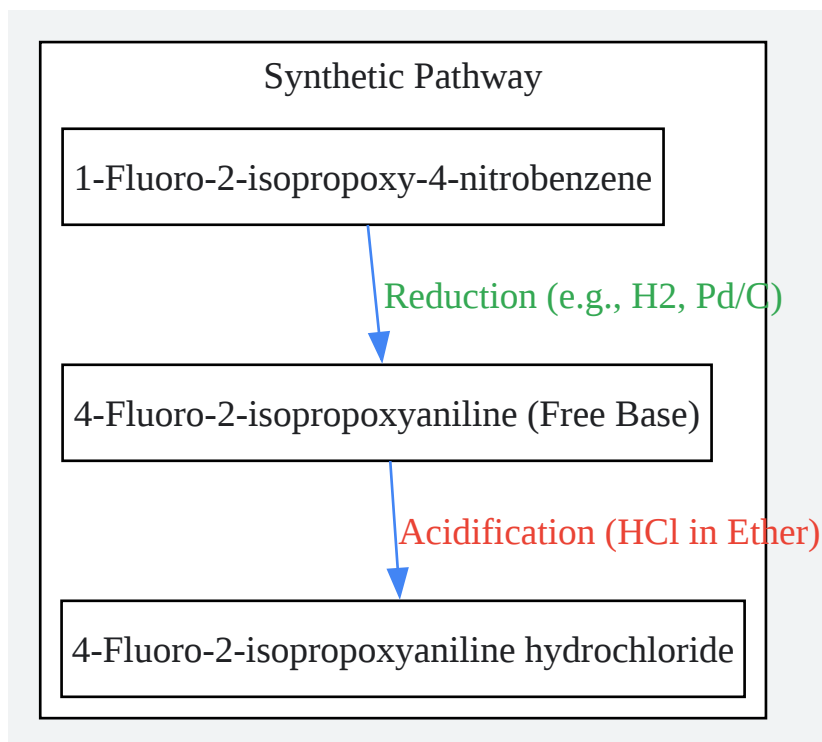
Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing critical data for experimental design and safety assessments.

Property	Value	Source
CAS Number	380430-47-7	[1] [2] [3]
Molecular Formula	C ₉ H ₁₃ ClFNO	[1] [2]
Molecular Weight	205.66 g/mol	[1] [2]
Appearance	Solid	
Purity	Typically ≥98%	[1]
Storage	Inert atmosphere, room temperature or -20°C	[2]
SMILES	CC(C)OC1=C(C=CC(=C1)F)N.Cl	[3]
InChI Key	BRZWKQHIDWNMHI-UHFFFAOYSA-N	

Synthesis and Purification Workflow

A robust synthetic strategy is crucial for obtaining high-purity **4-Fluoro-2-isopropoxyaniline hydrochloride**. A common and effective approach involves the catalytic reduction of a nitro-aromatic precursor. This method is chosen for its high efficiency and the commercial availability of starting materials.



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Caption: Synthetic pathway for 4-Fluoro-2-isopropoxyaniline HCl.

Experimental Protocol: Synthesis

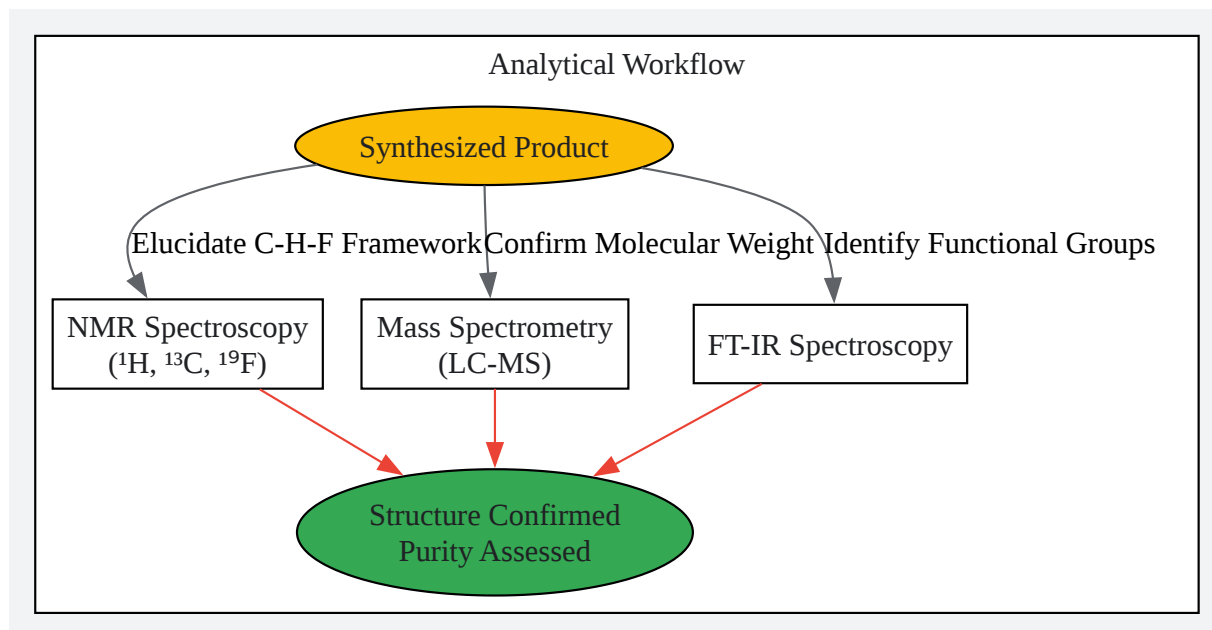
This protocol describes a representative lab-scale synthesis. The causality for using a palladium on carbon (Pd/C) catalyst lies in its high activity and selectivity for nitro group reduction without affecting the fluoro-substituent or the aromatic ring.

- Reduction of the Nitro Precursor:
 - To a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C catalyst (5-10 mol%).

- The mixture is subjected to hydrogenation (H_2) at a pressure of 3-4 atm in a Parr shaker or similar apparatus.
- The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The choice of TLC provides a rapid, cost-effective way to track reaction progress.
- Upon completion, the catalyst is removed by filtration through a pad of Celite. The Celite is essential to prevent fine catalyst particles from contaminating the product.
- The solvent is removed under reduced pressure to yield the crude 4-fluoro-2-isopropoxyaniline free base.
- Formation of the Hydrochloride Salt:
 - The crude aniline is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.
 - A solution of hydrogen chloride in diethyl ether (e.g., 2M) is added dropwise with stirring. Anhydrous conditions are critical to prevent the introduction of water, which could affect salt crystallization and purity.
 - The hydrochloride salt precipitates as a solid.
 - The solid is collected by vacuum filtration, washed with cold anhydrous ether to remove any unreacted starting material, and dried under vacuum.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the molecular structure and assess the purity of the final compound. This self-validating system ensures that the synthesized material meets the required specifications.



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Caption: Integrated workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectral data are based on established principles of chemical shifts and coupling constants for similar structures.

[4][5]

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~7.0-7.5	m	Aromatic protons (Ar-H)
~4.5-4.8	septet	Isopropoxy CH	
~1.3-1.5	d	Isopropoxy CH_3	
~8-10	br s	NH_3^+ protons	
^{13}C	~150-160 (d)	d, ^1JCF	C-F
~140-150	s	C-O	
~110-125 (d)	d, ^2JCF , ^3JCF	Aromatic CH	
~115-125	s	C- NH_3^+	
~70-75	s	Isopropoxy CH	
~20-25	s	Isopropoxy CH_3	
^{19}F	~ -110 to -130	m	Ar-F

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the free base and offers structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.^[6] For routine analysis, LC-MS is employed to verify identity and purity.^[7]^[8]

- Expected Molecular Ion ($\text{M}+\text{H}$)⁺: The primary ion observed in positive mode ESI-MS would be for the free base ($\text{C}_9\text{H}_{12}\text{FNO}$), corresponding to an m/z of approximately 170.09.^[9]
- Protocol: LC-MS Analysis
 - Sample Preparation: Prepare a ~1 mg/mL solution of the hydrochloride salt in a methanol/water (1:1) mixture.
 - Chromatography: Inject onto a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 μm).^[7]

- Mobile Phase: Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acid is crucial for good peak shape and ionization efficiency.
- Detection: Monitor via electrospray ionization (ESI) in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule, confirming its general structure.[\[10\]](#)[\[11\]](#)

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3200-3400 (broad)	N-H stretch	$-\text{NH}_3^+$ (Ammonium)
2850-3000	C-H stretch	Aliphatic (isopropoxy)
~3100	C-H stretch	Aromatic
1500-1600	C=C stretch	Aromatic ring
1200-1250	C-O stretch	Aryl ether
1100-1200	C-F stretch	Aryl fluoride

Applications in Research and Development

4-Fluoro-2-isopropoxyaniline hydrochloride is not an end-product but a critical starting material. Its structure is frequently incorporated into biologically active molecules, particularly kinase inhibitors for oncology research.[\[12\]](#) The strategic placement of the fluoro and isopropoxy groups allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, similar fluoro-alkoxy aniline cores are central to the synthesis of inhibitors targeting kinases like EGFR.[\[12\]](#)

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The information is derived from supplier Safety Data Sheets (SDS).[\[13\]](#)[\[14\]](#)[\[15\]](#)

Aspect	Guideline	Hazard Statements	Precautionary Statements
Handling	Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE): gloves, lab coat, and safety glasses. Avoid dust formation.	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [14]
Storage	Store in a tightly sealed container in a dry, cool, and well-ventilated place. [14] For long-term stability, storage at -20°C under an inert atmosphere is recommended. [2]	-	P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	-	P501: Dispose of contents/container to an approved waste disposal plant. [14]

Conclusion

4-Fluoro-2-isopropoxyaniline hydrochloride is a well-defined chemical entity with significant potential in synthetic chemistry. This guide has provided an in-depth analysis of its molecular

structure, supported by a framework of practical synthesis and state-of-the-art characterization techniques. By understanding the interplay of its structural features and chemical properties, researchers can confidently and safely leverage this versatile building block to advance the frontiers of drug discovery and materials science.

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